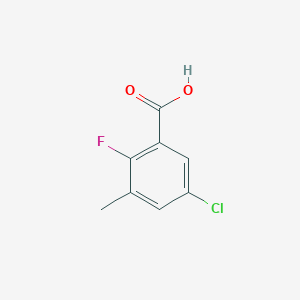

5-Chloro-2-fluoro-3-methylbenzoic acid

描述

Synthesis of Halogenated and Nitrated Analogues

The introduction of additional functional groups such as halogens and nitro groups onto the benzoic acid scaffold is a common strategy to modulate the electronic and steric properties of the molecule.

For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid can be achieved from o-methylphenol. The process involves nitration to form 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. A subsequent fluorination reaction produces 2-fluoro-3-nitrotoluene, which is then oxidized to the final benzoic acid product. wipo.int

Similarly, 5-fluoro-2-methyl-3-nitrobenzoic acid can be prepared by the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of fuming nitric acid and oleum. google.com This method has been shown to provide a higher yield and purity compared to using concentrated sulfuric and nitric acid. google.com

The preparation of 2-halogenated benzoic acids can be accomplished with high regioselectivity by reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound. google.com This approach offers a faster reaction time compared to conventional methods. google.com Another method for preparing 2-fluoro-3-chlorobenzoic acid starts with 2,3-dichloro benzoyl chloride, which undergoes a fluorine substitution reaction followed by hydrolysis. google.com

A method for the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate involves the reaction of methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com

Synthesis of Amino Analogues

Amino-substituted benzoic acids are valuable intermediates, often used in the synthesis of heterocyclic compounds like indoles.

The synthesis of 2-amino-3-fluorobenzoic acid can be performed starting from the corresponding anilide, which is converted to 7-fluoroisatin. The isatin (B1672199) is then subjected to oxidative cleavage to yield the desired 2-amino-3-fluorobenzoic acid. orgsyn.org This method significantly improves upon previously reported yields. orgsyn.org

Another related compound, 2-amino-5-chloro-3-methylbenzoic acid , is synthesized from 2-amino-3-methylbenzoic acid using cyanuric chloride as a chlorinating agent. patsnap.com This process is noted for its simple raw materials and straightforward post-treatment. patsnap.com

The following table summarizes the synthetic approaches for various analogues discussed:

| Compound Name | Starting Material(s) | Key Reaction Steps | Reference(s) |

| 5-Chloro-2-fluoro-3-methylbenzoic acid | 5-Chloro-2-fluorotoluene | Oxidation of methyl group | myskinrecipes.comyoutube.com |

| 2-Fluoro-3-nitrobenzoic acid | o-Methylphenol | Nitration, Chlorination, Fluorination, Oxidation | wipo.int |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 5-Fluoro-2-methylbenzoic acid | Nitration with fuming nitric acid and oleum | google.com |

| 2-Halogenated benzoic acids | Benzoic acid | Halogenation in the presence of an alkaline compound | google.com |

| 2-Fluoro-3-chlorobenzoic acid | 2,3-Dichloro benzoyl chloride | Fluorine substitution, Hydrolysis | google.com |

| Methyl 5-bromo-3-fluoro-2-methylbenzoate | Methyl 2-methyl-3-amino-5-bromobenzoate | Diazotization with hexafluorophosphoric acid and sodium nitrite | google.com |

| 2-Amino-3-fluorobenzoic acid | N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide | Cyclization to isatin, Oxidative cleavage | orgsyn.org |

| 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Chlorination with cyanuric chloride | patsnap.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPKNBCLQKQSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

Sustainable Feedstocks and Reagents

A key aspect of green chemistry is the use of renewable feedstocks. Research has explored the production of benzoic acid from biomass-derived materials such as lignin (B12514952) and glucose-derived compounds like quinic acid and shikimic acid. researchgate.netrsc.org These approaches offer a sustainable alternative to the conventional petroleum-based synthesis from toluene (B28343). essfeed.comresearchgate.net

The use of safer and more environmentally benign reagents is another crucial principle. For example, hydrogen peroxide is being utilized as a green oxidizing agent in the synthesis of carboxylic acids from aldehydes, often catalyzed by selenium-containing compounds in water. mdpi.com This method operates under mild conditions and allows for the recycling of the aqueous medium and catalyst. mdpi.com Another approach involves using sodium hypochlorite (B82951) under acidic conditions to generate bromine in situ for halogenation reactions, which is considered safer than handling bromine directly. jru.edu.in

Energy Efficiency and Waste Reduction

Traditional methods for benzoic acid production are often energy-intensive. essfeed.com Green chemistry aims to develop processes that are more energy-efficient. Furthermore, minimizing waste is a fundamental goal. The industrial production of benzoic acid via cobalt-catalyzed oxidation of toluene generates significant acidic toxic waste. researchgate.netacs.org

Strategies to address this include the development of solvent-free reaction conditions. For example, the synthesis of benzilic acid has been achieved by grinding benzil (B1666583) with sodium hydroxide (B78521) in a mortar, eliminating the need for a solvent. wjpmr.com

Moreover, the concept of a circular economy is being applied to the production of benzoic acid. This involves the recycling and recovery of valuable compounds from industrial residues. researchgate.netacs.org Simple techniques using inexpensive acids and alkalis have been developed to separate and recover high-value aromatic compounds from the waste generated during benzoic acid production. acs.org

The following table provides an overview of green chemistry approaches in the synthesis of benzoic acid derivatives:

| Green Chemistry Principle | Approach | Example | Reference(s) |

| Use of Renewable Feedstocks | Utilizing biomass-derived materials instead of petrochemicals. | Synthesis of benzoic acid from lignin or glucose-derived materials. | researchgate.netrsc.org |

| Safer Reagents | Replacing hazardous reagents with more benign alternatives. | Using hydrogen peroxide as an oxidant; in situ generation of bromine. | mdpi.comjru.edu.in |

| Energy Efficiency | Developing less energy-intensive reaction pathways. | Employing catalytic methods that proceed under milder conditions. | mdpi.com |

| Waste Prevention/Reduction | Designing syntheses to minimize byproducts and waste. | Solvent-free synthesis; recycling of industrial residues. | researchgate.netacs.orgwjpmr.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Catalytic methods that proceed with high selectivity and yield. | mdpi.com |

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Fluoro 3 Methylbenzoic Acid and Analogues

Reaction Pathways and Transition State Analysis in Benzoic Acid Functionalization

The functionalization of benzoic acids is a cornerstone of synthetic chemistry, providing access to a wide array of valuable molecules. acs.org The carboxylic acid group is considered an ideal directing group because it is widely available and can be used for traceless directing, allowing for complex molecular frameworks to be constructed through cascade cyclizations or annulations via C-H activation. acs.org Reaction pathways in the functionalization of benzoic acids often involve the formation of key intermediates whose stability and subsequent reactivity dictate the final product. For instance, in transition-metal-catalyzed reactions, an organometallic intermediate is often formed through carboxylate-directed C-H activation. acs.org The fate of this intermediate can be tuned by adjusting reaction conditions to switch between different reaction pathways, such as C-H alkylation and C-H alkenylation. acs.org

Transition state analysis is crucial for understanding the selectivity and energetics of these pathways. For example, in the Michael reaction of ketones with nitroalkenes catalyzed by an amino imidate, benzoic acid plays a role in stabilizing the transition state. researchgate.net Computational and experimental studies help elucidate the geometry and energy of transition states. In reactions involving substituted benzoic acids, the electronic and steric nature of the substituents significantly influences the transition state structure. For 5-Chloro-2-fluoro-3-methylbenzoic acid, the combined effects of the chloro, fluoro, and methyl groups would modulate the energy of transition states in reactions such as C-H activation or nucleophilic attack, thereby influencing reaction rates and regioselectivity. For example, in dual photoredox and copper-catalyzed reactions, benzoic acid derivatives can facilitate formal nucleophilic addition and stabilize the transition state. acs.org Understanding these transition states allows for the rational design of catalysts and reaction conditions to achieve desired outcomes. acs.org

Influence of Substituent Effects on Reactivity of Halogenated Benzoic Acids

The reactivity of halogenated benzoic acids is profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric contributions, which collectively determine the acidity of the carboxyl group and the susceptibility of the ring to further substitution.

Electronic effects are transmitted through sigma (inductive) or pi (resonance) bonds and alter the electron density distribution within the molecule. ucsb.edu

Inductive Effect (I): This effect operates through the sigma bond framework and is dependent on the electronegativity of the atoms. ucsb.edumsu.edu For this compound, both the fluorine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and the carboxyl group. The stabilization of the resulting carboxylate anion through this inductive pull increases the acidity of the benzoic acid. libretexts.orglibretexts.orgopenstax.org The effect decreases with distance, so the ortho-fluoro group has a more significant impact on the carboxyl group's acidity than the meta-chloro group. libretexts.orgopenstax.org The methyl group, in contrast, is electron-donating (+I), which slightly counteracts the withdrawing effects of the halogens.

The interplay of these effects is complex. The acidity of substituted benzoic acids generally increases with electron-withdrawing substituents, which stabilize the conjugate base (carboxylate anion). libretexts.orgnih.gov Therefore, this compound is expected to be a stronger acid than benzoic acid itself.

Steric effects arise from the spatial arrangement of atoms. In this compound, the substituents at positions 2 (fluoro) and 3 (methyl) create significant steric hindrance around the carboxylic acid group and the adjacent C-H bonds.

Steric Hindrance: The bulk of the ortho-fluoro and meta-methyl groups can impede the approach of reagents to the carboxylic acid group or the ortho C-H positions. This can lower reaction rates or influence the selectivity of a reaction. For example, in esterification reactions, the steric crowding around the carboxyl group would likely necessitate more forcing conditions.

Ortho-Effect: Substituted benzoic acids with a substituent at the ortho position often exhibit anomalous behavior compared to their meta and para isomers, a phenomenon known as the "ortho-effect". libretexts.org Generally, most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. libretexts.orgkhanacademy.org This is theorized to be a combination of steric and electronic factors. libretexts.org The ortho-substituent can force the carboxyl group out of the plane of the benzene (B151609) ring, which inhibits resonance between the ring and the carboxyl group. This destabilizes the undissociated acid form more than the carboxylate anion, leading to an increase in acidity. khanacademy.org In this compound, the ortho-fluoro group contributes significantly to this effect.

Linear Free Energy Relationships (LFERs) are mathematical models used to correlate reaction rates or equilibrium constants for a series of related reactions. nih.govnumberanalytics.com The most well-known LFER is the Hammett equation:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

K or k is the equilibrium constant or rate constant for a substituted reactant.

K₀ or k₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. ic.ac.uk

The Hammett equation is particularly effective for meta- and para-substituted benzoic acids. nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. numberanalytics.com Conversely, a negative ρ value implies the reaction is favored by electron-donating groups. By analyzing Hammett plots, chemists can gain insight into reaction mechanisms. ic.ac.uk For a compound like this compound, predicting its reactivity using a simple Hammett equation is challenging due to the ortho-substituent. However, modified LFERs and computational approaches can be used to dissect the combined electronic and steric influences of its multiple substituents on various chemical reactions. nih.govchemrxiv.org

| Substituent (X) in X-C₆H₄COOH | Position | pKa | Effect of Substituent |

|---|---|---|---|

| -H | - | 4.20 | Reference |

| -CH₃ | ortho | 3.91 | Electron-donating, Ortho-effect |

| -CH₃ | meta | 4.27 | Electron-donating |

| -CH₃ | para | 4.37 | Electron-donating |

| -F | ortho | 3.27 | Electron-withdrawing, Ortho-effect |

| -F | meta | 3.87 | Electron-withdrawing |

| -F | para | 4.14 | Electron-withdrawing |

| -Cl | ortho | 2.94 | Electron-withdrawing, Ortho-effect |

| -Cl | meta | 3.83 | Electron-withdrawing |

| -Cl | para | 3.99 | Electron-withdrawing |

Catalytic Transformations and Directed C-H Functionalization Strategies with Benzoic Acids

The carboxylic acid group is an excellent directing group for transition-metal-catalyzed C-H functionalization, enabling the selective modification of the C-H bond ortho to the carboxyl group. acs.orgresearchgate.net This strategy provides a powerful and atom-economical way to synthesize complex aromatic compounds. nih.govnih.govresearchgate.net Various transition metals, including palladium, rhodium, iridium, ruthenium, and cobalt, have been employed in these transformations. acs.orgnih.govacs.orgnih.gov

For a substrate like this compound, the primary site for directed C-H functionalization would be the C6 position, which is ortho to the carboxylic acid directing group. The general mechanism involves the coordination of the carboxylate to the metal center, followed by cyclometalation to form a five- or six-membered metallacycle intermediate, activating the ortho C-H bond. This intermediate can then react with a variety of coupling partners.

Examples of such transformations include:

Ruthenium-catalyzed C-H alkylation and alkenylation: These reactions can be controlled to produce either 2-alkylbenzoic acids or phthalides selectively by tuning the reaction conditions. acs.org

Iridium-catalyzed C-H amination: This allows for the late-stage introduction of amine functionalities into complex benzoic acid derivatives, which is valuable in drug discovery. nih.gov

Palladium-catalyzed meta-C-H functionalization: While ortho-functionalization is more common, specialized templates can be used to direct palladium catalysts to the meta-position of benzoic acid derivatives. nih.govresearchgate.net

Cobalt-catalyzed coupling: Cost-effective cobalt catalysts can mediate the coupling of benzoic acids with alkynes, styrenes, and dienes to form cyclic products. nih.gov

The electronic environment of this compound, with its electron-withdrawing fluoro and chloro groups, would influence the efficiency and outcome of these catalytic cycles.

Decarboxylative Processes and Halodecarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally more challenging than for their aliphatic counterparts and often requires harsh conditions, such as heating with soda lime at high temperatures. nih.govacs.orggoogle.com However, modern methods have been developed that proceed under milder conditions. osti.govrsc.org

The mechanism for the halodecarboxylation of aromatic acids can be ambiguous, with potential for both radical and non-radical pathways. nih.govacs.org

Radical Pathway: This pathway is often initiated by light, transition metals, or radical initiators. acs.org For instance, visible light-mediated photoredox catalysis can generate an aroyloxy radical from the aryl carboxylic acid. rsc.org This radical can then undergo decarboxylation to form an aryl radical, which is subsequently trapped by a halogen source. acs.orgosti.gov The Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids, is a classic example of a radical-mediated halodecarboxylation. nih.gov

Concerted Pathway: An alternative pathway may involve the formation of an aroyl hypohalite intermediate, which undergoes a concerted ipso-substitution to yield the aryl halide without the formation of a radical species. nih.govacs.org

Decarboxylative halogenation is a valuable synthetic tool as it can provide aryl halides with regioselectivity that is complementary to direct electrophilic aromatic halogenation. nih.govacs.org For this compound, decarboxylative chlorination, bromination, or iodination would lead to the formation of 1,5-dichloro-2-fluoro-3-methylbenzene, 1-bromo-5-chloro-2-fluoro-3-methylbenzene, or 1-chloro-2-fluoro-5-iodo-3-methylbenzene, respectively. The reaction conditions can be tuned to favor these processes, often involving specific catalysts and halogenating agents like N-iodosuccinimide. osti.gov The development of general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids represents a significant advance in synthetic chemistry. osti.gov

Derivatization and Functionalization of 5 Chloro 2 Fluoro 3 Methylbenzoic Acid

Conversion to Acyl Halides and Other Carboxylic Acid Derivatives

The carboxylic acid moiety is a prime site for derivatization, beginning with its conversion to more reactive intermediates like acyl halides. The direct nucleophilic acyl substitution on a carboxylic acid is often challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, activating the carboxyl group by converting the -OH into a better leaving group is a common and crucial first step for further transformations. libretexts.org

Conversion to Acyl Chlorides: The most prevalent method for synthesizing acyl chlorides from carboxylic acids involves treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk For instance, 5-Chloro-2-fluorobenzoic acid, a structurally similar compound, is effectively converted to its corresponding benzoyl chloride using thionyl chloride. ossila.com This reaction proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid is first transformed into an acyl chlorosulfite intermediate, which then reacts with a chloride ion to yield the final acyl chloride. libretexts.org The by-products of using SOCl₂, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acyl chloride. chemguide.co.uk

Table 1: Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | By-products | Phase of By-products |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Liquid, Gas |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid |

This table summarizes common reagents used for the conversion of carboxylic acids to acyl chlorides and their respective by-products.

Conversion to Other Derivatives: Once formed, the highly reactive acyl chloride of 5-Chloro-2-fluoro-3-methylbenzoic acid can be readily converted into a variety of other carboxylic acid derivatives, including esters, amides, and acid anhydrides, through nucleophilic acyl substitution. ucalgary.cayoutube.com The general principle is that a more reactive carboxylic acid derivative can be transformed into any less reactive one. youtube.com For example, reaction with an alcohol yields an ester, while reaction with an amine or ammonia (B1221849) produces an amide. youtube.com These derivatives are often more stable and can serve as key intermediates in the synthesis of more complex molecules.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroaryl Linkages

The chloro and fluoro substituents on the aromatic ring of this compound serve as excellent handles for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a widely used method for this purpose, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov Given that the target molecule is an aryl chloride, it can readily participate as a coupling partner. nih.govnih.gov Generally, the carbon-chlorine bond is more susceptible to oxidative addition with common palladium catalysts than the more robust carbon-fluorine bond, allowing for selective coupling at the C5 position.

Other notable cross-coupling reactions applicable to this scaffold include:

Stille Coupling: Utilizes organotin reagents.

Heck Coupling: Reacts the aryl halide with an alkene.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond with an amine.

Sonogashira Coupling: Couples the aryl halide with a terminal alkyne.

In some specialized cases, C-F bonds can also be activated for cross-coupling. For instance, acid-mediated C-F/C-H cross-coupling has been demonstrated for 2-fluorobenzofurans, suggesting that under specific, non-traditional conditions, the fluoro substituent could also be a site for reaction. rsc.org

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst + Base | Aryl-Aryl / Aryl-Heteroaryl |

| Stille | Organostannane | Pd catalyst | Aryl-Aryl / Aryl-Vinyl |

| Heck | Alkene | Pd catalyst + Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst + Base | Aryl-Alkynyl |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst + Base | Aryl-Nitrogen |

This table outlines several key cross-coupling reactions that can be employed to functionalize the 5-chloro position of the benzoic acid scaffold.

Ring-Forming Reactions and Heterocycle Synthesis from Benzoic Acid Scaffolds

The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The carboxylic acid group can be strategically employed to initiate cyclization and build fused or appended ring systems.

One common strategy involves converting the carboxylic acid to an amide via reaction with a suitably functionalized amine. The resulting amide can then undergo intramolecular cyclization onto the aromatic ring to form a fused heterocycle. For example, reaction with an ortho-aminoaniline derivative could lead to the formation of a quinazolinone ring system.

Alternatively, the benzoic acid can be used in cycloaddition reactions. For instance, after conversion to a suitable intermediate, it could react with other molecules to form five, seven, or even larger-membered heterocyclic rings. The synthesis of imidazoles, for example, can be achieved through an aza-Michael initiated ring closure (aza-MIRC) pathway involving different starting materials, illustrating a general principle of ring assembly that can be adapted to various scaffolds. nih.gov The synthesis of medium-ring heterocycles, while challenging, represents an area of growing interest and can be approached through multi-step sequences originating from functionalized building blocks like the title compound. bham.ac.uk

Regioselective Functionalization Strategies

Further functionalization of the aromatic ring of this compound requires a careful analysis of the directing effects of the existing substituents to achieve regioselectivity. Electrophilic aromatic substitution (EAS) is a primary method for introducing new groups onto the ring.

The directing effects of the substituents are as follows:

-F (Fluoro): Weakly deactivating, ortho, para-directing.

-Cl (Chloro): Deactivating, ortho, para-directing.

-CH₃ (Methyl): Activating, ortho, para-directing.

-COOH (Carboxylic Acid): Strongly deactivating, meta-directing.

The available positions for substitution are C4 and C6. The combined electronic and steric influences of the existing groups will determine the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions. The powerful deactivating and meta-directing nature of the carboxylic acid group will strongly disfavor substitution at the C4 and C6 positions, which are ortho and para to it. Conversely, the activating methyl group and the ortho, para-directing halogens will favor substitution at these same positions. The interplay of these competing effects often requires careful selection of reaction conditions to control the regiochemical outcome. For example, in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a similar precursor, nitration is a key regioselective step. researchgate.net

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating | meta (to C3, C5) |

| -F | C2 | Deactivating | ortho, para (to C1, C3, C5) |

| -CH₃ | C3 | Activating | ortho, para (to C2, C4, C6) |

| -Cl | C5 | Deactivating | ortho, para (to C1, C2, C4, C6) |

This table summarizes the electronic influence of each substituent on the aromatic ring, which guides strategies for further regioselective functionalization at the C4 and C6 positions.

Advanced Characterization Techniques for 5 Chloro 2 Fluoro 3 Methylbenzoic Acid and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to confirming the identity and purity of 5-Chloro-2-fluoro-3-methylbenzoic acid and probing its molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of halogenated benzoic acids. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information on the aromatic and methyl protons. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the adjacent chloro, fluoro, and carboxylic acid groups. The methyl (CH₃) protons would be expected to produce a singlet in the upfield region (around 2.2-2.4 ppm). rsc.org The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a very low field (δ 11-13 ppm), though its visibility can depend on the solvent used. rsc.org

¹⁹F NMR: As a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR is particularly sensitive to the local electronic environment. biophysics.org The fluorine atom in this compound would give rise to a distinct signal. The chemical shift of this signal is highly indicative of the electronic effects of the surrounding substituents. biophysics.org Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (specifically the proton at C4) would result in a splitting of the fluorine signal, providing valuable information about through-bond proximity. Analysis of ¹⁹F relaxation can also offer insights into molecular mobility. biophysics.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field (δ ~165-175 ppm). rsc.org The aromatic carbons exhibit a range of chemical shifts determined by the electron-withdrawing or -donating nature of their substituents. The carbon atom directly bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JC-F), which is a definitive feature in the spectrum. The chemical shifts for the other aromatic carbons and the methyl carbon (δ ~20 ppm) help to confirm the substitution pattern on the benzene (B151609) ring. rsc.org

Table 1: Predicted NMR Data for this compound Predicted values are based on typical chemical shifts for similar substituted benzoic acids.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (COOH) | 11.0 - 13.0 | broad singlet |

| ¹H (Aromatic) | 7.0 - 8.0 | multiplet |

| ¹H (CH₃) | 2.2 - 2.4 | singlet |

| ¹³C (C=O) | 165 - 175 | singlet |

| ¹³C (Aromatic) | 115 - 140 | multiple signals |

| ¹³C (CH₃) | ~20 | singlet |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₆ClFO₂. The fragmentation pattern observed in the mass spectrum offers structural information, often showing a characteristic loss of the carboxylic acid group (CO₂H) or fragments related to the halogenated aromatic ring.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for the analysis of derivatives and for monitoring reactions. nih.gov These methods separate complex mixtures with high resolution before introducing the components into the mass spectrometer for detection and identification. researchgate.net This is particularly useful for quantifying the compound in various matrices, with detection limits often reaching the nanogram per milliliter (ng/mL) level. researchgate.net Derivatization can sometimes be employed to enhance ionization efficiency and improve detection sensitivity in LC-MS/MS analyses. nih.gov

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding arrangements. scialert.net

In the solid state, benzoic acids typically exist as centrosymmetric dimers linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. This dimerization significantly affects the vibrational frequencies.

O-H Stretch: The O-H stretching vibration of the carboxylic acid in a dimer is very broad and appears at a lower frequency (typically 2500-3300 cm⁻¹) compared to a free monomer.

C=O Stretch: The carbonyl (C=O) stretching vibration is a strong band in the IR spectrum, usually found around 1680-1710 cm⁻¹ for the dimerized acid.

C-F and C-Cl Stretches: The C-F and C-Cl stretching vibrations give rise to strong bands in the fingerprint region of the spectrum (typically 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl).

Aromatic C-H and C=C vibrations: These are observed in their characteristic regions (around 3100-3000 cm⁻¹ for C-H stretch and 1600-1450 cm⁻¹ for C=C ring stretches). researchgate.netresearchgate.net

FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice-versa. For instance, the aromatic ring breathing modes are often prominent in the Raman spectrum. slideshare.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used alongside experimental data to assign the observed vibrational modes accurately. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (Dimer) | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Carboxylic Acid | C-O stretch / O-H bend | 1400 - 1440, 920 |

| Aryl Halide | C-F stretch | 1250 - 1000 |

| Aryl Halide | C-Cl stretch | 800 - 600 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice.

The crystal structure of this compound is dictated by a variety of intermolecular interactions that guide the molecules into a stable, ordered arrangement.

O-H···O Hydrogen Bonds: The most dominant interaction is the strong hydrogen bond between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a robust, planar eight-membered ring, known as the carboxylic acid dimer synthon. This is a common and predictable feature in the crystal structures of nearly all benzoic acids.

C-H···X Hydrogen Bonds: Weaker C-H···F and C-H···Cl hydrogen bonds also play a significant role in stabilizing the crystal packing. The aromatic C-H groups can act as hydrogen bond donors to the electronegative fluorine and chlorine atoms of neighboring molecules. The C-H···F interaction, in particular, has been shown to be an important contributor to the stability of fluorinated aromatic crystal structures. ed.ac.uk

The interplay of these varied interactions, from the strong O-H···O bonds to weaker C-H···X and halogen bonds, determines the final three-dimensional arrangement of the molecules in the crystal. ias.ac.in

The study of how these intermolecular interactions guide the formation of the crystal lattice falls under the domain of supramolecular chemistry and crystal engineering. ias.ac.in The goal is to understand and predict how molecules will assemble in the solid state based on their functional groups.

For this compound, the carboxylic acid dimer is the primary and most reliable supramolecular synthon—a robust structural unit formed by predictable intermolecular interactions. rsc.org The final crystal structure is then a result of how these dimers pack together, a process influenced by the weaker, but cumulatively significant, interactions involving the chloro, fluoro, and methyl substituents. researchgate.net By understanding these principles, it is possible to design new multicomponent crystals (cocrystals) with tailored physical properties. researchgate.net The specific positions of the substituents on the aromatic ring are critical, as they dictate the possible geometries for secondary interactions like hydrogen and halogen bonds, ultimately controlling the supramolecular assembly. mdpi.com

Quantitative Analytical Methodologies for Determination of Regioselectivity and Purity

The precise chemical structure and purity of this compound are critical determinants of its reactivity and suitability for various applications. The substitution pattern on the benzene ring gives rise to the possibility of several regioisomers, which may be difficult to distinguish without sophisticated analytical techniques. Consequently, robust quantitative methods are essential for confirming the regioselectivity of its synthesis and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of substituted benzoic acids, offering high resolution and sensitivity for the separation and quantification of the main compound from its impurities. While specific methods for this compound are not extensively detailed in publicly available literature, methodologies developed for structurally similar halogenated benzoic acids provide a strong framework for its analysis.

A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. For instance, the analysis of 2,4,6-Trifluorobenzoic acid and its impurities has been successfully achieved using a C18 column, such as a Zorbax SB-Aq (5 µm, 4.6 x 250 mm), with a gradient elution. ekb.eg A similar system would likely be effective for this compound. The mobile phase often consists of a buffered aqueous solution (Solvent A) and an organic modifier (Solvent B), such as acetonitrile (B52724) or a mixture of acetonitrile and methanol. ekb.eg

A hypothetical gradient elution program for the analysis of this compound could be structured as follows:

Interactive Data Table: Hypothetical HPLC Gradient Program

| Time (minutes) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile/Methanol) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte and potential impurities exhibit strong absorbance, such as around 205 nm. ekb.eg Method validation according to the International Conference on Harmonisation (ICH) guidelines is crucial to ensure specificity, linearity, accuracy, precision, and robustness. ekb.eg

In a related context, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) has been employed for the detection of 5-chloro-2-fluorobenzoic acid in complex matrices, demonstrating the high sensitivity of modern chromatographic techniques for this class of compounds. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in a sample of this compound. Due to the relatively low volatility of benzoic acids, derivatization is often required to convert the acidic proton into a less polar functional group, thereby improving chromatographic peak shape and thermal stability. Methylation is a common derivatization strategy. researchgate.net

A study on the determination of 15 chlorobenzoic acid isomers in soil samples utilized GC-MS with a tandem column arrangement (DB-5 and DB-200) to achieve effective separation. researchgate.net The mass spectrometer allows for the identification of impurities based on their mass spectra and fragmentation patterns.

Interactive Data Table: Potential Impurities and their Characteristics

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |

| This compound | C₈H₆ClFO₂ | 188.58 | Target Compound |

| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | Precursor Impurity patsnap.comnih.gov |

| 5-Chloro-2-hydroxy-3-methylbenzoic acid | C₈H₇ClO₃ | 186.59 | By-product nih.gov |

| 5-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | By-product nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity Determination

NMR spectroscopy is arguably the most definitive method for establishing the regiochemistry of substituted aromatic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the substitution pattern.

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the relative positions of the substituents. For example, in a related compound, 2-amino-5-chloro-3-methylbenzoic acid, the two aromatic protons appear as singlets at 7.55 ppm and 7.22 ppm in DMSO-d₆. patsnap.com The specific chemical shifts for this compound would be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.

Furthermore, ¹⁹F NMR would provide a single resonance, and its coupling to adjacent protons would further confirm the structure. Quantitative ¹H NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration. researchgate.net This technique is highly accurate and does not require a reference standard of the analyte itself, provided the structure is confirmed.

The combination of these advanced analytical techniques provides a comprehensive toolkit for the characterization of this compound, ensuring the correct regiochemistry and a high degree of purity, which are essential for its intended chemical applications.

Computational and Theoretical Studies of 5 Chloro 2 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for multi-electron systems. The two most widely employed methods are Hartree-Fock (HF) and Density Functional Theory (DFT). HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of molecular orbitals. DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy that has made it a staple in the field. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For 5-Chloro-2-fluoro-3-methylbenzoic acid, this would involve varying the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

Both DFT and HF methods can be employed for geometry optimization. nih.gov DFT, particularly with hybrid functionals like B3LYP, is often preferred due to its inclusion of electron correlation effects, which are crucial for accurate predictions. tandfonline.comresearchgate.net The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but at a higher computational cost. nih.gov

Conformational analysis of this compound would focus on the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the rotation of the methyl group. The presence of substituents on the ring can create steric hindrance and influence the preferred conformation. For instance, the molecule can exist as a dimer in the solid state, stabilized by strong hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net Computational studies can predict the relative energies of different conformers and the energy barriers between them.

Illustrative Data Table: Optimized Geometrical Parameters for a Substituted Benzoic Acid (Representative Values)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | C-C-Cl | 120.5 |

| C-F | 1.35 | C-C-F | 119.8 |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118.0 - 122.0 |

| C-C (carboxyl) | 1.49 | C-C=O | 123.0 |

| C=O | 1.22 | C-C-OH | 117.0 |

| O-H | 0.97 | C-O-H | 109.5 |

| C-C (methyl) | 1.51 | C-C-H (methyl) | 109.5 |

Note: These values are representative for a substituted benzoic acid and are not specific to this compound. Actual values would be obtained from specific DFT or HF calculations.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

The electronic structure of a molecule governs its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO. The presence of electron-withdrawing groups like chlorine and fluorine, and an electron-donating group like methyl, will significantly influence the electronic structure and the HOMO-LUMO gap.

Illustrative Data Table: Frontier Molecular Orbital Energies (Representative Values)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative and would need to be calculated specifically for this compound.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes. Computational methods can predict these vibrational frequencies with a high degree of accuracy. tandfonline.com

After geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the frequencies and intensities of the vibrational modes. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands to specific molecular motions. nih.gov For this compound, this analysis would help identify the characteristic stretching and bending modes of the C-Cl, C-F, C=O, and O-H bonds, as well as the vibrations of the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactivity. wuxiapptec.comyoutube.com The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It is typically mapped onto the molecule's electron density surface, with different colors representing different potential values.

Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.netwalisongo.ac.id Conversely, regions of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would be a region of positive potential, indicating its acidic nature. The distribution of potential across the aromatic ring would be influenced by the competing electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group.

Mechanistic Insights from Computational Modeling of Reactions Involving Benzoic Acids

Computational modeling can provide profound insights into the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. nih.gov For reactions involving benzoic acids, such as esterification or amidation, computational studies can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.

Applications and Role As a Precursor in Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

Detailed research findings, particularly within patent literature, identify 5-Chloro-2-fluoro-3-methylbenzoic acid as a crucial precursor in the multi-step synthesis of complex macrocyclic peptides. A notable example is its use in the synthetic route to produce peptide macrocycles designed as antibacterial agents.

In a documented synthetic pathway, this compound is utilized as the foundational building block. The process involves the reduction of its carboxylic acid functional group to a primary alcohol. Specifically, the compound is treated with lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield (5-chloro-2-fluoro-3-methylphenyl)methanol google.com. This resulting alcohol is a key intermediate that is carried forward through subsequent reactions to build the complex final macrocyclic structure. This demonstrates the compound's role as a starting point for creating molecules with significant structural complexity and targeted biological activity.

Scaffold for Medicinal Chemistry and Agrochemical Research

The utility of this compound is most prominently highlighted in its role as a scaffold in medicinal chemistry research. Its structural framework is integral to the development of novel therapeutic agents.

The compound is a key component in the synthesis of peptide macrocycles being investigated for their activity against Acinetobacter baumannii google.comgoogle.com. This bacterium is a challenging pathogen known for its high rates of antibiotic resistance. The synthesis of these potential new medicines uses this compound as an early-stage intermediate, establishing the core structure upon which the rest of the macrocycle is built google.com. The presence and specific positioning of the chloro, fluoro, and methyl groups on the phenyl ring are critical design elements that contribute to the ultimate conformation and potential efficacy of the final active pharmaceutical ingredient. While broad agrochemical applications are not specifically detailed in the literature, its documented role in creating molecules to combat a significant biological target underscores its importance as a scaffold for bioactive compound discovery.

Materials Science Applications (e.g., Polymer Synthesis for Electrolyte Membranes)

While the broader class of fluorinated and chlorinated benzoic acids has been explored in materials science, specific applications for this compound in this field are not extensively detailed in current scientific and patent literature. Chemical supplier databases categorize it for potential use in "Material Science," but concrete examples of its incorporation into specialized polymers, such as those for electrolyte membranes, or other advanced materials have not been specifically documented in the reviewed research ambeed.com. Therefore, its role in this area remains largely theoretical rather than practically demonstrated.

Environmental Fate and Biotransformation of Halogenated Benzoic Acids

Microbial Degradation Pathways: Ortho-Cleavage and Dioxygenase-Mediated Catabolism

The microbial catabolism of halogenated aromatic compounds is predominantly an aerobic process initiated by oxygenase enzymes. eurochlor.org Aromatic ring-hydroxylating dioxygenases are a crucial class of enzymes that catalyze the initial and often most challenging step in the degradation of these stable molecules. researchgate.net These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a dihydroxylated intermediate, typically a catechol or a substituted catechol. researchgate.net This dihydroxylation destabilizes the aromatic ring, making it susceptible to subsequent cleavage.

The degradation of chlorinated benzoic acids often proceeds through a modified ortho-cleavage pathway. For many mono- and dichlorinated aromatic compounds, the central intermediates in their degradation are chlorocatechols. nih.gov The catabolism of these chlorocatechols has been extensively studied, particularly in Proteobacteria, where the majority of strains utilize a modified ortho-cleavage pathway. nih.gov In this pathway, a chlorocatechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups to form a muconic acid derivative. nih.gov For example, the degradation of 3-chlorocatechol (B1204754) yields 2-chloro-cis,cis-muconate. nih.gov

Studies on bacterial strains capable of degrading dichlorobenzoic acids have provided further insight into these pathways. For instance, several bacterial strains have been isolated that can mineralize 2,4-dichlorobenzoic acid (2,4-diCBA). nih.gov In four out of six of these strains, significant induction of catechol 1,2-dioxygenase activities was observed, indicating an ortho-cleavage mechanism. nih.gov Similarly, Pseudomonas aeruginosa JB2, which can grow on 2,5-dichlorobenzoate, metabolizes it through the formation of 4-chlorocatechol. osti.gov

The position of the halogen substituents significantly influences the degradation pathway and rate. Research on the degradation of monofluorobenzoates by Pseudomonas sp. B13 demonstrated that only 4-fluorobenzoate (B1226621) could be completely degraded after an adaptation period. nih.gov In contrast, the metabolism of 2- and 3-fluorobenzoate (B1230327) resulted in the accumulation of 2-fluoro-cis,cis-muconic acid as a dead-end metabolite, highlighting that ring cleavage of 3-fluorocatechol (B141901) is a critical and potentially problematic step. nih.gov

The following table summarizes the key enzymes and intermediates in the ortho-cleavage pathway of halogenated benzoic acids based on studies of analogous compounds.

| Substrate | Key Enzyme | Intermediate | Product of Ring Cleavage | Reference |

| 3-Chlorobenzoate | Dioxygenase | 3-Chlorocatechol | 2-Chloro-cis,cis-muconate | nih.gov |

| 2,4-Dichlorobenzoic acid | Catechol 1,2-dioxygenase | Dichlorocatechol | Dichloromuconic acid | nih.gov |

| 2,5-Dichlorobenzoate | Halobenzoate dioxygenase | 4-Chlorocatechol | Not specified | osti.gov |

| 4-Fluorobenzoate | Dioxygenase | 4-Fluorocatechol | 3-Fluoro-cis,cis-muconate | nih.gov |

| 2-Fluorobenzoate | Dioxygenase | 3-Fluorocatechol | 2-Fluoro-cis,cis-muconic acid (dead-end) | nih.gov |

| 3-Fluorobenzoate | Dioxygenase | 3-Fluorocatechol | 2-Fluoro-cis,cis-muconic acid (dead-end) | nih.gov |

While no direct studies on the microbial degradation of 5-Chloro-2-fluoro-3-methylbenzoic acid are available, based on the degradation pathways of structurally similar compounds, it is plausible that its degradation would be initiated by a dioxygenase, leading to a chlorinated, fluorinated, and methylated catechol. The subsequent ring cleavage would likely proceed via an ortho-cleavage pathway. However, the presence of three different substituents at positions 2, 3, and 5 could present significant challenges for microbial enzymes, potentially leading to incomplete degradation or the formation of persistent intermediates.

Cometabolic Transformations in Environmental Systems

Cometabolism is a phenomenon where microorganisms transform a compound that they cannot use as a carbon or energy source, in the presence of a growth-supporting substrate. eurochlor.org This process is particularly relevant for the environmental fate of highly substituted or recalcitrant halogenated aromatic compounds.

The cometabolism of monofluorobenzoates has been observed in Pseudomonas sp. B13 grown on 3-chlorobenzoate. nih.gov This indicates that the enzymes induced for the degradation of one halogenated benzoic acid can act on another, even if it does not support growth. During the cometabolism of 2-fluorobenzoate, fluoride (B91410) is eliminated during the initial dioxygenation step. nih.gov

The degradation of 2,4-dichlorobenzoate (B1228512) has also been observed as a cometabolic process. osti.gov The ability of microbial communities to cometabolize a range of halogenated aromatics suggests that in a contaminated environment with a mixture of substrates, the degradation of more complex molecules can be facilitated by the presence of more easily degradable analogues.

The table below presents examples of cometabolic transformations of halogenated benzoic acids.

| Growth Substrate | Cometabolized Compound | Organism/System | Outcome | Reference |

| 3-Chlorobenzoate | Monofluorobenzoates | Pseudomonas sp. B13 | Transformation of fluorobenzoates, with 2- and 3-fluorobenzoate forming a dead-end metabolite. | nih.gov |

| Not specified | 2,4-Dichlorobenzoate | Pseudomonas aeruginosa JB2 | Transformation of 2,4-dichlorobenzoate. | osti.gov |

For a compound like this compound, cometabolism could be a significant transformation pathway in environments where other, more readily biodegradable aromatic compounds are present. The complex substitution pattern might prevent it from serving as a sole carbon source for most microorganisms, making its degradation dependent on the presence of other growth-supporting substrates.

Mechanisms of Persistence and Biodegradation Resistance in Halogenated Aromatics

The persistence of halogenated aromatic compounds in the environment is a result of several factors, including the number, type, and position of the halogen substituents, as well as other functional groups on the aromatic ring. sigmaaldrich.com The high chemical stability of the carbon-halogen bond, particularly the carbon-fluorine bond, contributes significantly to their recalcitrance. nih.gov

The degree of chlorination dramatically affects the biodegradability of aromatic compounds. eurochlor.org Generally, higher chlorinated congeners are more resistant to aerobic biodegradation and are more likely to undergo anaerobic transformation. eurochlor.org The presence of multiple, different halogens, such as chlorine and fluorine in this compound, can further increase resistance to degradation. The fluorine atom, in particular, is known to be difficult to remove from the aromatic ring.

The position of the substituents is also critical. For instance, the ortho position to the carboxyl group in benzoic acids can be a point of steric hindrance for the initial dioxygenase attack. osti.gov In the case of this compound, the fluorine atom is in the ortho position, which could impede the initial enzymatic reaction.

Furthermore, the formation of dead-end metabolites can lead to the persistence of halogenated compounds. As seen with 2- and 3-fluorobenzoate, the formation of 2-fluoro-cis,cis-muconic acid halts the degradation pathway. nih.gov The metabolism of this compound could potentially lead to the formation of a similarly stable, halogenated ring-cleavage product that resists further enzymatic action.

The following factors contribute to the persistence of halogenated aromatic compounds:

High number of halogen substituents: Increased halogenation generally leads to greater resistance to degradation.

Type of halogen: The carbon-fluorine bond is stronger and more difficult to cleave than the carbon-chlorine bond.

Position of substituents: Halogens in certain positions can sterically hinder enzymatic attack or lead to the formation of stable intermediates. For example, the ortho position can be particularly problematic.

Formation of dead-end metabolites: Incomplete degradation pathways can result in the accumulation of persistent, halogenated intermediates.

Toxicity of intermediates: Some halogenated intermediates can be toxic to the microorganisms, inhibiting their metabolic activity.

Given these factors, this compound is expected to be a persistent compound in the environment. Its degradation is likely to be slow and may depend on specialized microbial consortia or cometabolic processes.

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for 5-Chloro-2-fluoro-3-methylbenzoic acid?

- Answer: Synthesis typically involves sequential halogenation and alkylation. For example:

Halogenation: Start with a methylbenzoic acid precursor. Introduce fluorine via Balz-Schiemann reaction (using aniline diazotization followed by fluorination with HF or KF) . Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions to ensure regioselectivity .

Methylation: Methyl groups are introduced via Friedel-Crafts alkylation (if the ring is activated) or by coupling methyl halides with intermediates like Grignard reagents. Protect the carboxylic acid group as a methyl ester during alkylation to avoid side reactions, followed by hydrolysis .

- Purification: Use recrystallization (ethanol/water) or silica-gel chromatography with hexane/ethyl acetate gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. ¹⁹F NMR (δ ~ -110 ppm for aromatic F) resolves fluorine-specific interactions .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~202.6 g/mol).

- FTIR: Carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR signal splitting) in derivatives of this compound?

- Answer:

- Dynamic Effects: Variable-temperature NMR can identify conformational exchanges causing signal broadening. For example, -COOH proton exchange in DMSO-d₆ may require heating to 60°C .

- 2D NMR: HSQC and HMBC correlations clarify ambiguous ¹H-¹³C connectivities, especially near electronegative substituents (Cl, F) .

- Computational Validation: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, aiding assignments .

Q. What strategies optimize regioselectivity during functionalization of the benzoic acid core?

- Answer:

- Directing Groups: The -COOH group meta-directs electrophiles. Protect it as a methyl ester to alter directing effects (e.g., para-methylation via Friedel-Crafts) .

- Halogenation Order: Fluorination before chlorination minimizes steric clashes, as fluorine’s small size allows precise positioning .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid ) require Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (K₂CO₃ vs. CsF) to enhance yields.

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Answer:

- Steric Hindrance: The 3-methyl group impedes coupling at adjacent positions. Use bulky ligands (e.g., SPhos) to reduce steric congestion in Pd-catalyzed reactions .

- Electronic Effects: Electron-withdrawing Cl and F activate the ring for nucleophilic substitution but deactivate it for electrophilic attacks. Adjust reaction conditions (e.g., higher temps for SNAr reactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Answer:

- Purity Verification: Contradictions often arise from impurities. Re-crystallize the compound and compare melting points with literature (e.g., 3-Chloro-4-fluorobenzaldehyde melts at 28–30°C ).

- Solubility Testing: Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Conflicting data may stem from polymorphic forms; XRD can identify crystalline phases .

- Literature Cross-Validation: Prioritize peer-reviewed sources over vendor catalogs. For example, PubChem data for related compounds (e.g., 5-Chloro-2-[(3-chlorophenyl)methoxy]benzoic acid ) provides reliable benchmarks.

Methodological Best Practices

- Synthetic Reproducibility: Document reaction parameters (time, temp, solvent) meticulously. For example, reports 72-hour reaction times for formylation steps .

- Safety Protocols: Handle fluorinated compounds in fume hoods due to potential HF release. Use HF-resistant equipment (e.g., Teflon-lined reactors) .

- Data Archiving: Deposit spectral data in public repositories (e.g., PubChem ) to enhance transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。